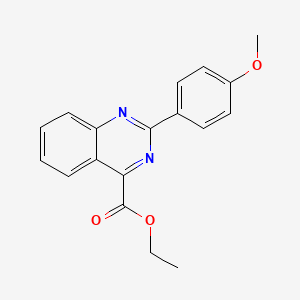
Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: is a quinazoline derivative with a molecular formula of C18H16N2O3 and a molecular weight of 308.33 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate can be synthesized through the reaction of anthranilamide with ethyl oxalate . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction conditions optimized for maximum yield and purity. The final product is often purified using techniques such as column chromatography or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.
Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is used as a building block for the synthesis of more complex quinazoline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions between quinazoline derivatives and biological macromolecules. It serves as a model compound for understanding the structure-activity relationships of quinazoline-based drugs .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Ethyl 4-quinazolone-2-carboxylate: Another quinazoline derivative with similar synthetic routes and applications.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse pharmacological activities.
Quinolinyl-pyrazoles: These compounds also contain a quinazoline ring and are used in various pharmacological applications.
Uniqueness: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and industrial products .
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(21)16-14-6-4-5-7-15(14)19-17(20-16)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3 |
Clave InChI |
QETRRUNPJUZEFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
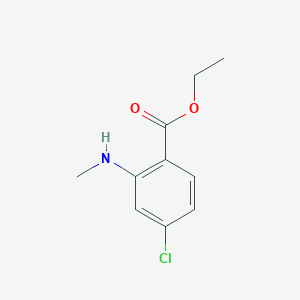
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)

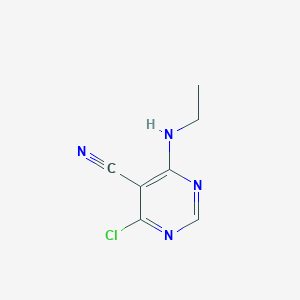

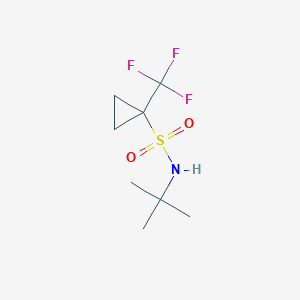


![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
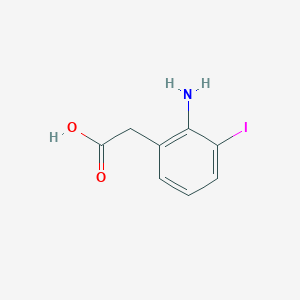
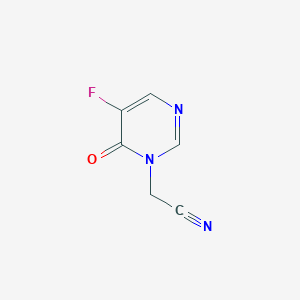

![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
